Dimethylenastron
Overview
Description
Dimethylenastron is a compound with the molecular formula C16H18N2O2S . It is also known by other names such as Eg5 Inhibitor III, Dimethylenastron, and 2,3,4,6,7,8-Hexahydro-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-5(1H)-quinazolinone .
Molecular Structure Analysis
Dimethylenastron has a molecular weight of 302.4 g/mol . It has been found to bind the Eg5 motor domain with higher affinity . Moreover, it has been shown that Dimethylenastron could allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release .
Chemical Reactions Analysis
Dimethylenastron is a potent, specific, and reversible inhibitor of the mitotic kinesin Eg5 . It has been found to prevent the growth of pancreatic and lung cancer cells more effectively by halting mitotic progression and triggering apoptosis .
Scientific Research Applications
Cancer Cell Inhibition
Dimethylenastron has been identified as a potent inhibitor of Eg5, a mitotic kinesin crucial in the formation of bipolar mitotic spindles. Studies have shown that dimethylenastron effectively halts mitotic progression and triggers apoptosis in pancreatic and lung cancer cells, thus offering potential for cancer therapy. Notably, it was found to bind the Eg5 motor domain with higher affinity and block the conformational change of the ADP-binding pocket, slowing ADP release significantly (Sun et al., 2014). Similarly, another study confirmed its ability to suppress migration and invasion of pancreatic cancer cells, independent of cell proliferation suppression, suggesting its potential as a chemotherapy agent for pancreatic cancer (Sun et al., 2011).
Glaucoma Treatment Research
In an experimental setting of glaucoma filtration surgery, the application of Dimethylenastron showed promising results. It was administered as an adjuvant in filtration surgery on rabbits, where it induced milder conjunctival scarring compared to control groups. Although it did not significantly prolong bleb survival, it suggests potential for improving surgical outcomes in glaucoma treatment(Lüke et al., 2010).
Synthesis and Molecular Modeling in Cancer Therapy
Research into novel dimethylenastron analogues has been conducted, with a focus on developing drugs that interrupt the mitosis phase of cell division, relevant in cancer chemotherapy. This study synthesized six novel analogues and evaluated their cytotoxicity and inhibitory effects on kinesin in HeLa cancer cells. Some analogues showed strong kinesin inhibition, providing insights for designing potential anticancer agents (Abnous et al., 2013).
Structural Studies for Drug Development
Structural analysis of human kinesin Eg5 complexed with dimethylenastron has been crucial in understanding the drug's potency. This research provides insights into the structural basis for inhibition, emphasizing the importance of ligand fit to the allosteric binding site, crucial for developing effective cancer chemotherapeutics (Kaan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOPLOUUAYNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469410 | |
Record name | Eg5 Inhibitor III, Dimethylenastron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylenastron | |
CAS RN |
863774-58-7 | |
Record name | Eg5 Inhibitor III, Dimethylenastron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylenastron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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